molecular formula C18H13BrO5 B2489898 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 300716-70-5

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2489898
CAS No.: 300716-70-5
M. Wt: 389.201
InChI Key: CIKSNROKEYBJCU-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group, a methyl group, and an acetate group attached to the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Acetylation: Acetic anhydride and pyridine as a catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding hydroxyl derivative.

Scientific Research Applications

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chromen-4-one core may also interact with cellular components, leading to changes in cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-tribromo-2-(2’,4’-dibromophenoxy)phenol
  • 3,4,5,6-tetrabromo-2-(2’,4’-dibromophenoxy)phenol

Uniqueness

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other bromophenoxy derivatives, this compound’s chromen-4-one core provides additional sites for chemical modification and potential biological activity .

Properties

IUPAC Name

[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-10-18(24-15-6-4-3-5-14(15)19)17(21)13-8-7-12(23-11(2)20)9-16(13)22-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKSNROKEYBJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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